methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate
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Overview
Description
Methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate is a complex organic compound with a unique structure. It belongs to the class of decahydronaphthalene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Cyclization: Formation of the decahydronaphthalene core through cyclization reactions.
Functional Group Introduction: Introduction of functional groups such as hydroxyl, methyl, and carboxylate groups through various organic reactions.
Esterification: Conversion of carboxylic acid to methyl ester using reagents like methanol and acid catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving the replacement of functional groups with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (polar or non-polar).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Labdane Derivatives: Compounds with similar decahydronaphthalene core structures.
Iridoid Monoterpenoids: Compounds with similar cyclopentane ring fused to a six-membered oxygen heterocycle.
Biological Activity
Methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate is a complex organic compound with a molecular formula of C13H20O4 and a molecular weight of 240.29 g/mol. This compound belongs to the decahydronaphthalene family and features a bicyclic structure characterized by multiple functional groups, including a hydroxyl group, a ketone, and an ester. These structural features contribute to its potential biological activities, which are the focus of this article.
Chemical Structure and Properties
The unique stereochemistry and functional groups of this compound enhance its chemical reactivity and biological interactions. The compound's synthesis typically involves multi-step processes that can be optimized for yield and efficiency through modern techniques such as continuous flow synthesis.
Structural Comparison
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Decahydronaphthalene | Fused bicyclic structure | Lacks functional groups present in methyl derivative |
Hydroxydecanal | Contains hydroxyl group | Different carbon skeleton |
Methyl 2-hydroxybenzoate | Aromatic ring with hydroxyl group | Aromatic vs aliphatic structure |
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications. The compound's interactions with various biological targets have been investigated in vitro and in vivo.
Anticancer Activity
One of the primary areas of research has focused on the compound's anticancer properties. Studies have shown that derivatives of this compound exhibit toxicity against several human cancer cell lines, including:
- Breast adenocarcinoma (MCF-7)
- Pancreas adenocarcinoma (Bx-PC3)
- Bone osteosarcoma (MG-63)
In vitro assays indicated that certain concentrations of this compound significantly inhibit cell proliferation in these cancer types.
The mechanism by which this compound exerts its biological effects is an area of ongoing research. Initial findings suggest that it may modulate enzyme activity or influence signaling pathways within cells. Specific binding interactions with enzymes or receptors are critical for understanding its therapeutic potential.
Case Studies
Recent case studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Cancer Cell Lines : A study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines. The IC50 values were determined to assess potency.
- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes revealed that it acts as an inhibitor for certain pathways involved in cancer progression.
Properties
Molecular Formula |
C13H20O4 |
---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-2,3,4,6,7,8-hexahydro-1H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-12-7-3-5-9(11(15)17-2)13(12,16)8-4-6-10(12)14/h9,16H,3-8H2,1-2H3/t9-,12-,13+/m1/s1 |
InChI Key |
XSBTVPHJABUAKG-WQAKAFBOSA-N |
Isomeric SMILES |
C[C@]12CCC[C@@H]([C@]1(CCCC2=O)O)C(=O)OC |
Canonical SMILES |
CC12CCCC(C1(CCCC2=O)O)C(=O)OC |
Origin of Product |
United States |
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